Comparative Basicity (pKa): 4-Fluoro-N-methylbenzylamine vs. N-Methylbenzylamine
The para-fluorine substituent in 4-Fluoro-N-methylbenzylamine exerts an electron-withdrawing inductive effect, reducing the electron density on the amine nitrogen and consequently lowering its basicity. This is quantitatively reflected in the predicted pKa value of 9.71±0.10, compared to 9.75±0.10 for the non-fluorinated parent compound N-methylbenzylamine . The ΔpKa of 0.04 indicates reduced protonation at physiological pH, which can influence membrane permeability, receptor binding kinetics, and the compound's behavior in salt formation or acid-base extraction protocols.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 9.71±0.10 (Predicted) |
| Comparator Or Baseline | N-Methylbenzylamine (CAS 103-67-3): 9.75±0.10 (Predicted) |
| Quantified Difference | ΔpKa = -0.04 (4-Fluoro-N-methylbenzylamine is less basic) |
| Conditions | Predicted values; consistent across multiple chemical database sources |
Why This Matters
This pKa shift directly impacts the compound's ionization state in aqueous and biological media, affecting solubility, formulation stability, and in vivo distribution profiles relative to the non-fluorinated analog.
